molecular formula C18H20N2O5S B5150209 methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B5150209
M. Wt: 376.4 g/mol
InChI Key: FIJWZLJLCSYRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Mechanism of Action

The mechanism of action of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves the inhibition of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate activity. methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a critical role in regulating glucose metabolism. By inhibiting methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to reduce inflammation in models of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, and has been shown to be effective both in vitro and in vivo. It is also relatively easy to synthesize, and is commercially available from a number of suppliers. However, there are also limitations to its use. It has been shown to have some off-target effects, and its long-term safety and efficacy have not been fully established.

Future Directions

There are a number of future directions for research on methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate. One area of interest is the development of more potent and selective inhibitors of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, which could have greater therapeutic potential. Another area of interest is the investigation of the effects of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibition on other physiological processes, such as immune function and cardiovascular health. Finally, there is a need for further research on the long-term safety and efficacy of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibitors, including methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate, in order to fully establish their potential as therapeutic agents.

Synthesis Methods

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can be synthesized using various methods. One of the most commonly used methods involves the reaction of N-ethyl-N-(phenylsulfonyl)glycine with 2-amino benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then methylated using methyl iodide or dimethyl sulfate.

Scientific Research Applications

Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has been used extensively in scientific research as a tool to study the role of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate in various physiological and pathological processes. It has been shown to be effective in inhibiting methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate activity both in vitro and in vivo, and has been used to investigate the effects of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate inhibition on glucose metabolism, insulin secretion, and inflammation.

properties

IUPAC Name

methyl 2-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)14-9-5-4-6-10-14)13-17(21)19-16-12-8-7-11-15(16)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJWZLJLCSYRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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